molecular formula C29H46O B1152002 Stigmasta-4,22-dien-3-one CAS No. 55722-32-2

Stigmasta-4,22-dien-3-one

Cat. No.: B1152002
CAS No.: 55722-32-2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stigmasta-4,22-dien-3-one is a naturally occurring steroidal compound with the molecular formula C29H46O. It is a derivative of stigmasterol and is known for its various biological activities, including anti-viral and anti-tubercular properties .

Mechanism of Action

Target of Action

Stigmasta-4,22-dien-3-one, a naturally occurring compound found in various plants , has been identified as an antitubercular agent . It primarily targets the HT1080 tumoral cell line , showing cytotoxicity .

Mode of Action

It has been observed to exhibit cytotoxicity against the ht1080 tumoral cell line . This suggests that it may interact with cellular components or processes that are critical for the survival and proliferation of these cells.

Result of Action

This compound exhibits cytotoxicity against the HT1080 tumoral cell line, with an IC50 of 0.3 mM . This indicates that it can inhibit the growth of these cells at this concentration. The molecular and cellular effects of this action, such as induction of apoptosis or cell cycle arrest, are areas for future investigation.

Biochemical Analysis

Biochemical Properties

Stigmasta-4,22-dien-3-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been identified as a potential inhibitor of the white spot syndrome virus by binding to envelope proteins such as VP28, VP26, and VP24 . These interactions are characterized by high binding energy, indicating strong affinity and stability. Additionally, this compound exhibits cytotoxicity against human HT1080 tumoral cell lines, with an IC50 value of 0.3 mM . This cytotoxic effect is likely mediated through its interaction with cellular proteins involved in cell proliferation and survival.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In human HT1080 tumoral cell lines, it induces cytotoxicity, leading to cell death . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, its antitubercular activity suggests that it may interfere with the metabolic processes of Mycobacterium tuberculosis, thereby inhibiting bacterial growth . Furthermore, this compound’s antiviral activity against the white spot syndrome virus indicates its potential to modulate viral replication and host cell responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an antiviral agent, it binds to the envelope proteins of the white spot syndrome virus, preventing the virus from attaching to and entering host cells . This binding interaction disrupts the viral infection process, thereby reducing viral replication. Additionally, this compound’s cytotoxicity against human HT1080 tumoral cell lines suggests that it may inhibit key enzymes involved in cell proliferation and survival, leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its antiviral activity against the white spot syndrome virus is sustained over a period of 30 days post-infection This indicates that this compound is relatively stable and maintains its efficacy over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits antitubercular and antiviral activities without significant toxicity . At higher doses, it may induce cytotoxic effects, particularly in tumoral cell lines . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. Its antitubercular activity suggests that it may interfere with the metabolic processes of Mycobacterium tuberculosis, potentially targeting enzymes involved in bacterial cell wall synthesis and energy production . Additionally, its antiviral activity against the white spot syndrome virus indicates that it may modulate viral metabolic pathways, disrupting viral replication and assembly .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it exerts its effects. For instance, its binding to viral envelope proteins suggests that it may accumulate in regions where viral replication occurs . Additionally, its cytotoxicity against tumoral cell lines indicates that it may be preferentially taken up by cancer cells, leading to targeted cell death .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its binding to viral envelope proteins suggests that it may localize to the endoplasmic reticulum or Golgi apparatus, where viral assembly and maturation occur . Additionally, its cytotoxic effects on tumoral cell lines indicate that it may accumulate in the cytoplasm or nucleus, where it can interfere with cellular processes and induce cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: Stigmasta-4,22-dien-3-one can be synthesized through the oxidation of stigmasterol. Common oxidizing agents used in this process include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4). The reaction typically involves dissolving stigmasterol in an appropriate solvent, such as dichloromethane, and then adding the oxidizing agent under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of stigmasterol from plant sources, followed by its chemical oxidation. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Stigmasta-4,22-dien-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

Scientific Research Applications

Stigmasta-4,22-dien-3-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Stigmasta-4,22-dien-3-one is unique compared to other similar compounds due to its specific biological activities and chemical structure. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and applications.

Properties

IUPAC Name

(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18-21,24-27H,7,10-17H2,1-6H3/b9-8+/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGZDUKUQPPHFM-LPJPOILFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20817-72-5
Record name Stigmasta-4,22-dien-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020817725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Customer
Q & A

Q1: What is Stigmasta-4,22-dien-3-one?

A1: this compound is a naturally occurring phytosterol, a type of steroid compound found in plants. It has been isolated from a variety of plant species and has shown potential for various biological activities.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C29H46O, and its molecular weight is 410.66 g/mol.

Q3: What spectroscopic data is available for this compound?

A3: The structure of this compound has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet (UV), and Mass Spectrometry (MS) [, , , , , , , , , , , , , ]. These techniques provide information about the compound's functional groups, connectivity, and molecular weight, confirming its identity.

Q4: From which plant sources has this compound been isolated?

A4: this compound has been isolated from various plant species, including:

  • Polygonum pulchrum []
  • Hernandia nymphaeifolia []
  • Blumea balsamifera []
  • Polygonum viscosum [, ]
  • Cenchrus setigerus []
  • Albizia lebeckioides [, ]
  • Abrus precatorius []
  • Acanthus ilicifolius [, ]
  • Pistia stratiotes []
  • Cratoxylum cochinchinense []
  • Senecio chrysanthemoides []
  • Ocotea minarum []
  • Trigonostemon chinensis []
  • Hibiscus tiliaceus []
  • Eupatorium adenophorum []
  • Nypa fruticans []

Q5: Has this compound shown any potential for biological activities?

A5: While research on this compound is ongoing, some studies suggest potential biological activities, including:

  • Anti-platelet aggregation activity: Studies on compounds isolated from Hernandia nymphaeifolia bark, including this compound, demonstrated anti-platelet aggregation activity. []
  • Toxicity against termites: Research on Albizia lebeckioides extracts identified this compound as toxic to Neotermes dalbergiae termites but less toxic to Cryptotermes cynocephalus. [, ]
  • Antibacterial activity: Investigations into the constituents of Trigonostemon chinensis twigs revealed that this compound, among other compounds, showed inhibitory effects against Staphylococcus aureus and Ralstonia solanacearum. []

Q6: What are the potential applications of this compound based on its observed activities?

A6: The observed activities of this compound suggest potential applications in various fields:

  • Pharmaceutical: Its anti-platelet aggregation activity could lead to developing new treatments for cardiovascular diseases. []
  • Agricultural: Its toxicity against specific termite species might be utilized for developing bio-pesticides. [, ]
  • Antibacterial agents: Its inhibitory effects against certain bacteria could be further explored for potential applications in antibacterial drug development. []

Q7: Has this compound been found to have any cytotoxic effects?

A7: While some studies primarily focus on other bioactivities, one research effort investigated the cytotoxicity of various natural and hemisynthetic steroids, including this compound, on human fibrosarcoma cells (HT1080) []. This study employed Quantitative Structure Inter-Activity Relationship (QSInAR) computations alongside experimental methods.

Q8: What were the findings of the QSInAR study regarding this compound?

A8: The QSInAR study on this compound suggested that it might not be well-suited for cell membrane diffusion. The researchers recommended further modifications to the compound to enhance its steric influence for improved cytotoxicity against the tested cancer cell line [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.